Fmoc-D-Lys-Oall HCl

Solid-Phase Peptide Synthesis Orthogonal Protection Side-Chain Modification

Fmoc-D-Lys-Oall HCl is the critical building block for solid-phase peptide synthesis requiring orthogonal deprotection. Its allyl ester-protected ε-amine is selectively cleaved on-resin via Pd(0) catalysis, enabling lactam cyclization, branching (MAPs), or late-stage conjugation without disturbing Fmoc. The D-configuration confers protease resistance to final peptides. High enantiomeric purity (≥99.8% ee) ensures reproducible bioactivity. Supplied as stable HCl salt for optimal solubility. Choose this for precise, high-purity cyclic and D-peptide synthesis.

Molecular Formula C24H28N2O4
Molecular Weight 408.5 g/mol
Cat. No. B7840073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Lys-Oall HCl
Molecular FormulaC24H28N2O4
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C24H28N2O4/c1-2-15-29-23(27)22(13-7-8-14-25)26-24(28)30-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16,25H2,(H,26,28)/t22-/m1/s1
InChIKeyKHXOBMIHCYCHQB-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Lys-Oall HCl: Orthogonal D-Lysine Building Block for Complex Peptide Synthesis Procurement


Fmoc-D-Lys-Oall HCl (CAS 1272754-92-3) is an orthogonally protected D-lysine derivative designed for solid-phase peptide synthesis (SPPS) . It features an Fmoc (9-fluorenylmethyloxycarbonyl) group protecting the α-amino group and an allyl ester (OAll) protecting the ε-amino side chain . The hydrochloride salt form enhances solubility and stability during synthesis workflows . This compound enables selective, sequential deprotection of lysine residues, allowing for site-specific modifications such as cyclization, branching, or conjugation without affecting other protecting groups .

Why Generic Substitution Fails: Critical Differentiators of Fmoc-D-Lys-Oall HCl


Substituting Fmoc-D-Lys-Oall HCl with other lysine derivatives is not straightforward due to fundamental differences in stereochemistry, orthogonal protection schemes, and physical form. Using the L-enantiomer (Fmoc-L-Lys-Oall HCl) yields peptides with distinct 3D structures and biological activities, potentially altering receptor binding or metabolic stability . Choosing a derivative with a different side-chain protecting group, such as Fmoc-D-Lys(Boc)-OH or Fmoc-D-Lys(ivDde)-OH, changes the entire orthogonal deprotection strategy, which may be incompatible with downstream synthetic steps . Furthermore, opting for the free base form instead of the hydrochloride salt can lead to solubility issues and reduced stability, affecting coupling efficiency and overall yield . These are not interchangeable commodities; each derivative dictates a specific synthetic pathway and outcome.

Quantitative Evidence Guide: Fmoc-D-Lys-Oall HCl vs. Key Comparators


Orthogonal Protection Strategy: Allyl Ester vs. Boc for Side-Chain Deprotection

Fmoc-D-Lys-Oall HCl employs an allyl ester for ε-amino protection, which is orthogonal to both Fmoc (base-labile) and tert-butyl-based (acid-labile) protecting groups. This allows for selective side-chain deprotection under neutral, palladium-catalyzed conditions without affecting other protecting groups . In contrast, Fmoc-D-Lys(Boc)-OH uses a Boc group, which is acid-labile and is typically removed during the final global deprotection step with TFA, precluding selective on-resin side-chain modification [1].

Solid-Phase Peptide Synthesis Orthogonal Protection Side-Chain Modification

Enantiomeric Purity: D- vs. L-Enantiomer for Protease-Resistant Peptides

The D-enantiomer of lysine, when incorporated into peptides, confers resistance to proteolytic degradation, a key advantage for therapeutic peptides [1]. Supplier specifications for Fmoc-D-Lys-Oall HCl include a minimum enantiomeric purity of 99.8%, ensuring minimal contamination by the undesired L-enantiomer [2]. In comparison, the L-enantiomer (Fmoc-L-Lys-Oall HCl) is intended for the synthesis of naturally occurring peptides that are susceptible to proteolysis .

Peptide Therapeutics Proteolytic Stability Enantiomeric Purity

Solubility and Handling: Hydrochloride Salt vs. Free Base Form

The hydrochloride salt form of Fmoc-D-Lys-Oall HCl offers enhanced solubility and stability compared to its free base counterpart . While the free base (CAS 1225440-23-2) is available, the salt form is often preferred for its ease of use in standard SPPS solvents like DMF, reducing aggregation and improving coupling efficiency .

Peptide Synthesis Solubility Reagent Handling

Microwave-Assisted Deprotection: Allyl Ester Cleavage Efficiency

The allyl ester protecting group on Fmoc-D-Lys-Oall HCl can be efficiently removed using microwave-assisted methods. A study reported that after two 5-minute deprotections at 38°C under microwave irradiation, all Alloc and -OAllyl groups were removed with >98% purity [1]. This rapid, high-yield deprotection contrasts with traditional room-temperature methods, which are slower and more reagent-intensive [1].

Microwave-Assisted Synthesis Deprotection Solid-Phase Peptide Synthesis

Purity and Analytical Specifications: Commercial Availability Comparison

Commercial suppliers offer Fmoc-D-Lys-Oall HCl with high purity and defined analytical specifications. For instance, Chem-Impex provides the compound with ≥99% purity (HPLC) and a specific optical rotation of +14 ± 2º (c=1 in MeOH) . Iris Biotech offers a minimum purity of 98% and a high enantiomeric purity of 99.8% [1]. These specifications are comparable to those of related orthogonal building blocks like Fmoc-D-Lys(Alloc)-OH (≥98.0% HPLC) [2], indicating a consistent level of quality across this class of reagents.

Peptide Synthesis Quality Control Procurement Specifications

Best-Fit Research and Industrial Application Scenarios for Fmoc-D-Lys-Oall HCl


On-Resin Cyclization of Therapeutic Peptides

Fmoc-D-Lys-Oall HCl is ideal for synthesizing cyclic peptides, a common strategy to improve metabolic stability and target affinity [1]. Its allyl ester-protected ε-amine can be selectively deprotected on-resin using Pd(0) catalysis, allowing for lactam bridge formation with a nearby carboxylic acid before final cleavage. This orthogonal deprotection strategy is essential for avoiding unwanted side reactions and achieving high-purity cyclic products, a capability not afforded by acid-labile Boc-protected lysine .

Synthesis of Protease-Resistant D-Peptide Therapeutics

The D-configuration of the lysine residue makes this compound a critical building block for synthesizing all-D or mixed D/L peptides [1]. Such peptides exhibit significantly enhanced resistance to proteolytic degradation, extending their in vivo half-life. The high enantiomeric purity (min. 99.8%) ensures that the resulting peptide maintains its intended protease-resistant phenotype, a crucial quality attribute for pharmaceutical development .

Site-Specific Bioconjugation for Targeted Drug Delivery

The allyl ester group on Fmoc-D-Lys-Oall HCl can be leveraged for late-stage functionalization. After selective deprotection, the free ε-amine serves as a unique handle for attaching payloads such as fluorophores, cytotoxic drugs, or PEG chains [1]. This enables the creation of homogeneous peptide-drug conjugates with precise control over the site of modification, a key requirement for developing targeted therapies and diagnostic agents .

Construction of Branched Peptide Architectures (e.g., MAPs)

This building block is suited for the synthesis of branched peptides like Multiple Antigen Peptides (MAPs) or di-epitopic peptide constructs [1]. The orthogonal allyl ester protection allows the lysine side chain to be selectively unmasked and used as a branching point for adding a second peptide chain, while the main chain is still protected. This orthogonal strategy provides precise control over the synthesis of complex, multi-valent peptide structures, which are valuable as vaccine candidates and molecular probes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-Lys-Oall HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.